Product packaging for Methyl 6-iodoquinoline-2-carboxylate(Cat. No.:CAS No. 1598490-95-9)

Methyl 6-iodoquinoline-2-carboxylate

Cat. No.: B2366490
CAS No.: 1598490-95-9
M. Wt: 313.094
InChI Key: SSWWTQVMENCIJA-UHFFFAOYSA-N
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Description

Methyl 6-iodoquinoline-2-carboxylate (CAS 1598490-95-9) is a versatile iodine-substituted quinoline derivative with the molecular formula C 11 H 8 INO 2 and a molecular weight of 313.09 g/mol. This compound serves as a valuable chemical scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. Quinoline derivatives are recognized as privileged structures in drug discovery, with documented applications in developing antimicrobial and anticancer agents . Recent scientific investigations highlight that carboxy-quinoline derivatives bearing an iodine atom, such as this compound, represent interesting scaffolds for the development of novel antimicrobial agents . These structures have shown promising in vitro activity against pathogens like S. epidermidis , K. pneumonie , and C. parapsilosis , and have been studied for their effect on the initial stage of microbial biofilm development . Furthermore, the quinoline core is a key structural motif in many FDA-approved drugs and is extensively studied for its potential in anticancer drug development, with mechanisms that can include growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . This product is intended for research purposes as a chemical intermediate or building block in organic synthesis and drug discovery programs. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8INO2 B2366490 Methyl 6-iodoquinoline-2-carboxylate CAS No. 1598490-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-iodoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWWTQVMENCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of Methyl 6 Iodoquinoline 2 Carboxylate

The synthesis of Methyl 6-iodoquinoline-2-carboxylate can be approached through several established methods for quinoline (B57606) ring formation, followed by esterification. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

One plausible synthetic strategy involves a three-component Doebner-type reaction. nih.gov This approach would utilize a 4-iodoaniline, an aldehyde, and pyruvic acid to construct the 6-iodoquinoline-4-carboxylic acid core. nih.gov However, for the target molecule with a carboxylate at the 2-position, a Friedländer annulation would be more direct. wikipedia.org This reaction involves the condensation of a 2-amino-5-iodobenzaldehyde (B3176454) with a compound containing an α-methylene group adjacent to a carbonyl, such as methyl pyruvate (B1213749).

Alternatively, the synthesis could commence with the preparation of 6-iodoquinoline-2-carboxylic acid, which can then be subjected to Fischer esterification. masterorganicchemistry.com This involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst to yield the desired methyl ester. masterorganicchemistry.com

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)
This compoundC₁₁H₈INO₂313.09100-120
6-Iodoquinoline (B82116)C₉H₆IN255.0686-90 sigmaaldrich.com
Methyl quinoline-6-carboxylateC₁₁H₉NO₂187.1988 nih.gov

Note: The melting point for this compound is an educated prediction based on the structures of the related compounds.

The characterization of this compound would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling constants being influenced by the positions of the iodo and methyl carboxylate groups. A singlet corresponding to the methyl ester protons would also be present.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the quinoline core and the methyl ester group. The carbon atom attached to the iodine would show a characteristic chemical shift.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chemical Reactivity and Potential Transformations

The chemical reactivity of Methyl 6-iodoquinoline-2-carboxylate is dictated by its functional groups: the quinoline (B57606) ring, the iodine substituent, and the methyl ester.

The iodine atom at the 6-position is a key site for synthetic transformations. It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of derivatives for further investigation.

The methyl ester at the 2-position can be readily hydrolyzed under acidic or basic conditions to afford the corresponding 6-iodoquinoline-2-carboxylic acid. This carboxylic acid can then be converted to other functional groups, such as amides, by reaction with amines, or reduced to the corresponding alcohol.

The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing substituents.

Research Applications and Future Perspectives

Contemporary Strategies for Quinoline Ring System Construction and Functionalization

The construction of the quinoline ring system has evolved significantly from classical methods to more sophisticated and versatile contemporary strategies. These modern approaches often utilize catalytic systems to achieve high efficiency, regioselectivity, and broad substrate scope.

Catalytic Annulation and Cyclization Approaches

Catalytic annulation and cyclization reactions represent a powerful and atom-economical approach to quinoline synthesis. These methods typically involve the formation of two new bonds in a single synthetic operation, often mediated by transition metal catalysts. For instance, the Friedländer annulation, a classic method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been significantly advanced through catalysis. Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote this reaction under milder conditions and with a broader range of substrates. mdpi.com

Recent advancements have also focused on domino reactions that proceed through a cascade of transformations. One such approach involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then undergo a Friedländer condensation with active methylene (B1212753) compounds. This method, utilizing iron in acetic acid, circumvents the often-limited availability of substituted 2-aminobenzaldehydes. nih.gov

Oxidative Coupling and Metal-Mediated Syntheses

Oxidative coupling and other metal-mediated syntheses have emerged as highly effective methods for constructing quinoline skeletons. These reactions often proceed via C-H bond activation, offering a direct and efficient route to functionalized quinolines. Transition metals such as palladium, rhodium, and copper are frequently employed to catalyze these transformations.

A notable example is the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes. mdpi.comnih.gov This process involves a sequence of an aza-Michael addition, an intramolecular Henry reaction, and subsequent eliminations to afford the aromatic quinoline core. researchgate.net The use of a solid base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), has been shown to be effective in promoting this transformation. mdpi.com

The Doebner-von Miller reaction, another classical quinoline synthesis, involves the reaction of anilines with α,β-unsaturated carbonyl compounds and is typically catalyzed by strong acids. wikipedia.org Modern variations of this reaction have focused on the use of milder Lewis acid catalysts to improve yields and substrate scope. wikipedia.org

Regioselective Introduction of Iodide and Carboxylate Moieties

The synthesis of this compound requires the precise and regioselective installation of both an iodine atom at the C-6 position of the benzene (B151609) ring and a methyl carboxylate group at the C-2 position of the pyridine (B92270) ring.

Directed Iodination Protocols on Quinoline Scaffolds

The introduction of an iodine atom onto a pre-formed quinoline scaffold can be achieved through various iodination protocols. Direct C-H iodination offers an atom-economical approach. For instance, a radical-based direct C-H iodination of quinolines has been developed, which shows selectivity for the C-3 position. scispace.comresearchgate.netrsc.org However, to achieve substitution at the C-6 position, it is generally more strategic to start with a pre-functionalized building block.

The use of a substituted aniline (B41778), such as 4-iodoaniline, in a classical quinoline synthesis is a common and effective strategy for introducing an iodine atom at the 6-position of the resulting quinoline ring. Several established methods, including the Doebner, Doebner-von Miller, and Friedländer syntheses, can accommodate substituted anilines. wikipedia.orgnih.govnih.govnih.goviipseries.org

For example, a one-pot, three-component Doebner reaction using 4-iodoaniline, pyruvic acid, and various aldehydes has been successfully employed to synthesize 6-iodo-substituted quinoline-4-carboxylic acids. nih.gov While this demonstrates the feasibility of incorporating 4-iodoaniline, the carboxylate group is directed to the C-4 position in this specific reaction.

Esterification and Carboxylate Group Installation at C-2

The installation of a carboxylate group at the C-2 position of the quinoline ring can be accomplished through several synthetic strategies. One common approach is to construct the quinoline ring with a precursor to the carboxylate group already in place. For instance, the reaction of a 2-aminobenzaldehyde (B1207257) with a pyruvate (B1213749) derivative in a Friedländer-type synthesis can directly lead to a quinoline-2-carboxylate.

A new one-pot protocol for the synthesis of quinoline-2-carboxylates has been developed, starting from β-nitroacrylates and 2-aminobenzaldehydes. mdpi.comnih.gov This method allows for the direct formation of the quinoline-2-carboxylate core.

Once the corresponding quinoline-2-carboxylic acid is obtained, standard esterification methods can be employed to produce the methyl ester. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to the more reactive acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with methanol to yield the methyl ester. researchgate.netajchem-a.com

Specific Synthetic Pathways to this compound

A plausible and efficient synthetic pathway to this compound involves a multi-step sequence that strategically combines quinoline ring formation with the introduction of the required substituents. A highly effective approach is a one-pot synthesis utilizing a modified Friedländer reaction.

This synthesis commences with the reaction of 2-amino-5-iodobenzaldehyde (B3176454) with a β-nitroacrylate, such as methyl (E)-3-nitroacrylate. This reaction proceeds through a cascade of transformations, initiated by an aza-Michael addition of the aniline to the nitroacrylate. This is followed by an intramolecular Henry reaction (a nitro-aldol reaction), leading to a cyclic intermediate. Subsequent elimination of water and nitrous acid results in the aromatization of the newly formed pyridine ring, directly yielding the desired this compound. mdpi.comnih.govresearchgate.net

An alternative, though more classical and potentially lower-yielding approach, would involve a Doebner-type reaction. However, the standard Doebner reaction typically yields quinoline-4-carboxylic acids. nih.goviipseries.org Modifications to the reaction conditions or the specific choice of reactants would be necessary to favor the formation of the 2-carboxy isomer. Following the formation of 6-iodoquinoline-2-carboxylic acid, a subsequent esterification step with methanol under acidic conditions (Fischer esterification) or via the acid chloride would be required to obtain the final product.

Below is a table summarizing a potential synthetic approach for this compound:

StepReaction TypeStarting MaterialsKey Reagents and ConditionsProduct
1One-pot aza-Michael/Henry/elimination cascade2-amino-5-iodobenzaldehyde, Methyl (E)-3-nitroacrylateBEMP, Acetonitrile (B52724)This compound

This modern one-pot approach offers significant advantages in terms of efficiency and atom economy over more traditional multi-step syntheses.

Palladium-Catalyzed Carbonylation and Aminocarbonylation of 6-Iodoquinoline (B82116) Derivatives

Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl groups into aromatic systems. For 6-iodoquinoline derivatives, these methods provide a direct route to amides and ketoamides, which are precursors to various functional molecules.

The aminocarbonylation of 6-iodoquinoline has been studied to produce quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.govnih.gov The selectivity of these reactions is highly dependent on the reaction conditions, particularly the choice of phosphine (B1218219) ligand and the pressure of carbon monoxide (CO). nih.govnih.gov

When using a monodentate ligand like triphenylphosphine (B44618) (PPh₃) under high CO pressure (40 bar), the reaction favors double carbonylation, yielding 2-ketocarboxamides (glyoxylamides) as the major products. nih.govnih.gov Conversely, employing a bidentate ligand such as XantPhos at atmospheric pressure directs the reaction almost exclusively toward the formation of monocarbonylated products, the corresponding carboxamides. nih.govnih.gov This ligand- and pressure-dependent selectivity allows for the targeted synthesis of either quinoline-6-carboxamides or quinoline-6-glyoxylamides from the same 6-iodoquinoline precursor. nih.govnih.gov

Detailed studies have demonstrated that with the Pd(OAc)₂/XantPhos catalyst system at just 1 bar of CO, 6-iodoquinoline can be converted to the desired carboxamide with high selectivity. nih.gov In contrast, the Pd(OAc)₂/PPh₃ system is effective for producing the double-carbonylated glyoxylamide derivatives under elevated pressure. nih.gov

Catalyst SystemLigandCO PressurePredominant ProductSelectivity/YieldReference
Pd(OAc)₂2 PPh₃40 barQuinoline-6-glyoxylamideUp to 63% nih.govnih.gov
Pd(OAc)₂XantPhos1 barQuinoline-6-carboxamideUp to 98% nih.govnih.gov

Multi-Component Reactions Employing Iodinated Aniline Precursors

Multi-component reactions (MCRs) have become a highly efficient strategy in organic synthesis, allowing the construction of complex molecules like quinolines in a single step from multiple starting materials. nih.govrsc.orgrsc.org These reactions are characterized by high atom economy and the ability to generate structural diversity. nih.govrsc.org

For the synthesis of iodo-substituted quinolines, iodinated anilines are valuable precursors. A notable example is the use of an iodo-aniline in a one-pot, three-component Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov This approach has been successfully used to obtain 6-iodo-substituted carboxy-quinolines. nih.gov The use of trifluoroacetic acid as a catalyst in this reaction offers advantages such as rapid reaction times and high product yields. nih.gov

The Povarov reaction, another important MCR, typically involves an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines or quinolines, respectively. mdpi.com A molecular iodine-catalyzed version of the Povarov reaction allows for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com This demonstrates the utility of MCRs in assembling the quinoline core, which can be applied to iodinated precursors to generate compounds like this compound.

Derivatization from Pre-Functionalized Quinoline Carboxylic Acids

A straightforward and common method for synthesizing quinoline esters is the derivatization of a pre-existing quinoline carboxylic acid. This approach separates the construction of the core heterocyclic ring from the final functionalization step. The Pfitzinger reaction, which combines isatin (B1672199) with a carbonyl compound, is a classic method for preparing quinoline-4-carboxylic acids. google.comui.ac.id Similarly, the Doebner reaction provides access to quinoline-4-carboxylic acids. nih.govmdpi.com

Once the quinoline carboxylic acid is formed, standard esterification procedures can be applied to yield the desired methyl ester. For instance, the synthesis of Methyl 6-bromoquinoline-2-carboxylate is achieved by refluxing a mixture of 6-bromo-2-quinolinecarboxylic acid in methanol with a catalytic amount of methanesulfonic acid. chemicalbook.com This esterification process is highly efficient, providing the methyl ester in high yield. chemicalbook.com This well-established precedent for the bromo-analog suggests that a similar acid-catalyzed esterification of 6-iodoquinoline-2-carboxylic acid with methanol would be an effective route to this compound.

The synthesis of the precursor, 6-bromo-2-quinolinecarboxylic acid, can be accomplished by heating 6-bromo-2-(tribromomethyl)quinoline (B8649548) with concentrated sulfuric acid. chemicalbook.com

ReactionPrecursorReagentsProductYieldReference
Esterification6-Bromo-2-quinolinecarboxylic acidMethanol, Methanesulfonic acidMethyl 6-bromo-2-quinolinecarboxylate85% chemicalbook.com
Hydrolysis6-Bromo-2-(tribromomethyl)quinolineConcentrated H₂SO₄, Water6-Bromo-2-quinolinecarboxylic acid96% chemicalbook.com

Exploration of Analogous Synthetic Routes and Methodological Precedents (e.g., Methyl 6-bromoquinoline-2-carboxylate)

The synthesis of halogenated quinoline derivatives often follows parallel synthetic logic, with minor adjustments for the differing reactivity of the specific halogen. The synthesis of Methyl 6-bromoquinoline-2-carboxylate serves as an excellent methodological precedent for its iodo-counterpart.

The established route involves a two-step process:

Formation of the Carboxylic Acid: 6-Bromo-2-quinolinecarboxylic acid is prepared from 6-bromo-2-(tribromomethyl)quinoline via hydrolysis in the presence of concentrated sulfuric acid, achieving a high yield of 96%. chemicalbook.com

Esterification: The resulting carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of methanesulfonic acid, yielding Methyl 6-bromo-2-quinolinecarboxylate in 85% yield. chemicalbook.com

This sequence highlights a reliable and high-yielding pathway that can be logically adapted for the synthesis of this compound, starting from the corresponding 6-iodo-2-(trihalomethyl)quinoline or 6-iodoquinoline-2-carboxylic acid. The direct parallel in structure and functional groups suggests that the reaction conditions would be largely transferable.

Innovations in Sustainable and Efficient Synthesis of Quinoline Derivatives

In recent years, the principles of green chemistry have spurred significant innovation in the synthesis of heterocyclic compounds, including quinolines. nih.govresearchgate.netacs.org The goal is to develop methods that are more environmentally friendly, efficient, and sustainable than traditional approaches, which often require harsh conditions, hazardous reagents, and long reaction times. nih.govresearchgate.net

Key areas of innovation include:

Green Catalysts: Researchers are exploring the use of environmentally benign catalysts. Formic acid has been identified as a versatile and eco-friendly catalyst for various organic syntheses, including that of quinolines. ijpsjournal.com Magnetic nanoparticles are also gaining traction as recyclable and efficient catalysts for generating quinoline derivatives. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net

One-Pot Synthesis: Multi-component reactions, as discussed earlier, are inherently sustainable as they reduce the number of synthetic steps, minimize waste, and simplify purification processes. nih.govresearchgate.net

Eco-Friendly Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water or biomass-derived solvents. researchgate.net

These sustainable methodologies are not only beneficial for the environment but also offer economic advantages by improving efficiency and reducing waste. acs.org The development of such green protocols is crucial for the future of chemical synthesis, including the industrial-scale production of valuable quinoline derivatives.

Reactivity Profiles of the Aryl Iodide Moiety at C-6 Position

The carbon-iodine bond at the C-6 position is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition, which is the initial step in many catalytic cycles.

The aryl iodide at the C-6 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. libretexts.orgmasterorganicchemistry.com It is a robust method for creating biaryl structures. The reaction of 6-iodoquinoline derivatives with various arylboronic acids, catalyzed by a palladium complex with appropriate ligands, proceeds under basic conditions to yield 6-arylquinoline derivatives. researchgate.netresearchgate.net The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium species and requires a base. libretexts.org The mechanism involves the oxidative addition of the this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the final product. libretexts.org This method allows for the introduction of vinyl groups at the C-6 position.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-6 of the quinoline ring and a terminal alkyne. organic-chemistry.org The process is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orgrsc.org The Sonogashira coupling is a highly efficient method for synthesizing arylalkynes, which are important intermediates in organic synthesis. researchgate.netsoton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting the aryl iodide with a primary or secondary amine. wikipedia.orgyoutube.com The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgresearchgate.net This transformation allows for the synthesis of a diverse range of 6-aminoquinoline (B144246) derivatives, which are prevalent scaffolds in pharmacologically active compounds. mdpi.com The choice of ligand is crucial for the reaction's efficiency and substrate scope. libretexts.org

Table 1: Overview of Cross-Coupling Reactions at the C-6 Position

Reaction Name Coupling Partner Bond Formed Typical Catalyst System Product Type
Suzuki-Miyaura Ar-B(OH)₂ C-C Pd(0) complex, Base 6-Arylquinoline
Heck Alkene C-C Pd(0) complex, Base 6-Vinylquinoline
Sonogashira Terminal Alkyne C-C Pd(0) complex, Cu(I) salt, Base 6-Alkynylquinoline
Buchwald-Hartwig Amine (R₂NH) C-N Pd(0) complex, Ligand, Base 6-Aminoquinoline

The aryl iodide at the C-6 position can undergo palladium-catalyzed carbonylation, where a carbonyl group (CO) is inserted between the aryl ring and a nucleophile. nih.govmdpi.com This reaction provides a direct route to carboxylic acid derivatives such as amides, esters, and ketones. nih.gov For instance, in the presence of carbon monoxide, a palladium catalyst, and an amine, this compound can be converted into the corresponding 6-carboxamide derivative. nih.gov The reaction conditions, particularly the pressure of carbon monoxide and the choice of ligands, can influence the selectivity between single and double carbonylation products. nih.gov This methodology is a powerful tool for introducing carbonyl-containing functional groups onto the quinoline scaffold. lookchem.com

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be trapped by various electrophiles. nih.govresearchgate.net

In this compound, both the quinoline nitrogen and the carbonyl oxygen of the ester group at C-2 possess lone pairs and could potentially act as directing groups. uwindsor.ca Coordination of the organolithium reagent to one of these heteroatoms would increase the kinetic acidity of the adjacent protons, facilitating deprotonation.

Direction by Quinoline Nitrogen: The nitrogen atom in the quinoline ring can direct lithiation to the C-7 position.

Direction by Ester Group: The C-2 ester group could potentially direct metalation to the C-3 position, although this is generally less common for esters compared to stronger directing groups like amides.

Following the formation of the lithiated intermediate, quenching with an electrophile (E+) introduces a new substituent at the C-5 or C-7 position. mdpi.com The outcome of the reaction is highly dependent on the specific reaction conditions and the electrophile used. mdpi.com

Transformations of the Methyl Ester Group at C-2 Position

The methyl ester at the C-2 position is another key functional handle that allows for various derivatizations, primarily through nucleophilic acyl substitution.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-iodoquinoline-2-carboxylic acid, under either acidic or basic (saponification) conditions. This carboxylic acid is a versatile intermediate for further modifications. nih.gov The resulting carboxylate can be converted into other functional groups, serving as a precursor for the synthesis of a wide range of derivatives. nih.govmdpi.comresearchgate.net For example, the carboxylic acid can be activated and coupled with various nucleophiles.

The conversion of the C-2 methyl ester into an amide is a common and important transformation. This can be achieved through several methods:

Direct Aminolysis: The ester can react directly with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. google.com This reaction is often driven by heating and may sometimes require a catalyst. The aminolysis of quinoline-carboxylic esters is a known synthetic pathway. nih.gov

Two-Step Procedure: A more general and often higher-yielding approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.1. Subsequently, the carboxylic acid is coupled with an amine using a standard coupling reagent, such as HBTU, HATU, or carbodiimides (e.g., EDC), to form the amide bond. researchgate.netnih.govorganic-chemistry.org This method allows for the synthesis of a broad spectrum of primary, secondary, and tertiary amides by varying the amine coupling partner.

Table 2: Transformations of the C-2 Methyl Ester Group

Reaction Type Reagents Intermediate Final Product
Hydrolysis NaOH(aq) or H₃O⁺ 6-Iodoquinoline-2-carboxylic acid 6-Iodoquinoline-2-carboxylic acid
Direct Amidation R₂NH, Heat - 6-Iodoquinoline-2-carboxamide

Reductive Transformations of the Ester Functionality

The ester group at the C2 position of the quinoline ring in this compound is a key site for chemical modification. Its reduction can lead to the formation of either the corresponding primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed. These transformations are fundamental in synthetic organic chemistry, providing pathways to a variety of important intermediates.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the ester to a primary alcohol. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds through a two-step mechanism. Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) group to form an aldehyde. Since aldehydes are more reactive than esters towards reduction, the newly formed aldehyde is immediately attacked by a second equivalent of hydride, leading to an alkoxide intermediate which, upon acidic workup, yields the primary alcohol, (6-iodoquinolin-2-yl)methanol. ucalgary.ca

Scheme 1: Reduction of this compound to (6-iodoquinolin-2-yl)methanol using LiAlH₄.

Conversely, the partial reduction of the ester to an aldehyde requires the use of a less reactive and sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H). chemistry.coachmasterorganicchemistry.comchemistrysteps.com This reagent allows for the controlled reduction to be stopped at the aldehyde stage, a transformation that is difficult to achieve with more powerful reducing agents like LiAlH₄. masterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction. chemistrysteps.com The mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion. The resulting tetrahedral intermediate is stable at low temperatures and does not readily eliminate the methoxide group. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired 6-iodoquinoline-2-carbaldehyde (B2511997). chemistrysteps.comyoutube.com

Scheme 2: Partial reduction of this compound to 6-iodoquinoline-2-carbaldehyde using DIBAL-H.

The choice of reducing agent is therefore critical in determining the outcome of the reaction, providing synthetic routes to either the alcohol or the aldehyde derivative of this compound.

ReagentProductKey Conditions
Lithium Aluminum Hydride (LiAlH₄)(6-iodoquinolin-2-yl)methanolTypically in ethereal solvents like THF or diethyl ether, followed by aqueous/acidic workup. masterorganicchemistry.comucalgary.ca
Diisobutylaluminum Hydride (DIBAL-H)6-iodoquinoline-2-carbaldehydeLow temperature (e.g., -78 °C) in a non-polar solvent like toluene (B28343) or dichloromethane, followed by aqueous workup. masterorganicchemistry.comchemistrysteps.com

In addition to hydride reagents, catalytic hydrogenation can also be employed to reduce the quinoline ring system itself, though this typically requires specific catalysts and conditions to achieve selectivity for the heterocyclic ring over the ester functionality. researchgate.netresearchgate.netacs.org For instance, various cobalt and ruthenium-based catalysts have been developed for the selective hydrogenation of the N-containing ring of quinolines to yield 1,2,3,4-tetrahydroquinolines. acs.orgnih.govbohrium.com However, the reduction of the ester group under these conditions is generally not favored.

Reactivity at the Quinoline Nitrogen Atom

N-Alkylation and Quaternization Studies

The nitrogen atom of the quinoline ring in this compound is nucleophilic and can readily undergo N-alkylation with various alkylating agents. This reaction leads to the formation of quaternary quinolinium salts, which are of interest due to their potential applications as ionic liquids, phase-transfer catalysts, and precursors for other functionalized quinoline derivatives.

The reaction typically involves treating the quinoline derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate (B86663) (e.g., dimethyl sulfate) in an appropriate solvent. The lone pair of electrons on the quinoline nitrogen attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) ion. The iodide at the 6-position is generally unreactive under these conditions.

For example, the reaction of this compound with methyl iodide would yield 6-iodo-1-methyl-2-(methoxycarbonyl)quinolin-1-ium iodide.

Scheme 3: N-Alkylation of this compound with Methyl Iodide.

The rate and success of the quaternization reaction can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. More reactive alkylating agents, such as methyl iodide and benzyl (B1604629) bromide, will react more readily. The choice of solvent can also play a significant role; polar aprotic solvents like acetonitrile or DMF are often used to facilitate the reaction.

Alkylating AgentProduct
Methyl Iodide6-iodo-1-methyl-2-(methoxycarbonyl)quinolin-1-ium iodide
Ethyl Bromide1-ethyl-6-iodo-2-(methoxycarbonyl)quinolin-1-ium bromide
Benzyl Bromide1-benzyl-6-iodo-2-(methoxycarbonyl)quinolin-1-ium bromide

N-Oxidation and Subsequent Rearrangement Reactions

The nitrogen atom of the quinoline ring can also be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound 1-oxide, exhibits altered reactivity compared to the parent quinoline.

The presence of the N-oxide functionality activates the quinoline ring towards both electrophilic and nucleophilic substitution. In particular, the positions ortho and para to the nitrogen atom (C2 and C4) become more susceptible to nucleophilic attack.

Quinoline N-oxides can undergo a variety of rearrangement reactions, often initiated by treatment with reagents like acetic anhydride (B1165640) or phosphoryl chloride. For instance, treatment of a quinoline N-oxide with acetic anhydride can lead to a rearrangement that introduces a hydroxyl group at the C2 position, with concomitant migration of the acetyl group.

Scheme 4: N-Oxidation of this compound.

These rearrangement reactions provide valuable synthetic routes to functionalized quinolines that would be difficult to access through direct substitution on the parent quinoline ring. The specific outcome of the rearrangement is dependent on the reaction conditions and the substitution pattern of the quinoline N-oxide.

Intramolecular Cyclization and Annulation Reactions for Novel Polycyclic Systems

The presence of both an iodo group at the C6 position and a carboxylate group at the C2 position on the quinoline scaffold of this compound provides strategic handles for the construction of novel polycyclic systems through intramolecular cyclization and annulation reactions. These reactions are powerful tools for the synthesis of complex, fused heterocyclic structures.

A common strategy involves the functionalization of the C2 position, often by converting the ester into a group that can participate in a ring-forming reaction with the C6-iodo moiety. For example, the ester could be hydrolyzed to the carboxylic acid, which is then converted to an acid chloride. This acid chloride could then be used in an intramolecular Friedel-Crafts acylation if an appropriate activating group is present on the benzene ring of the quinoline.

More commonly, palladium-catalyzed cross-coupling reactions are employed to introduce a reactive group at the C6 position, which can then undergo cyclization. For instance, a Sonogashira coupling of the C6-iodo group with a terminal alkyne could introduce an alkynyl side chain. This side chain could then potentially undergo an intramolecular reaction with the C2-ester or a derivative thereof.

Alternatively, the C2-ester can be modified to contain a nucleophilic component. For example, reduction of the ester to the corresponding alcohol, followed by conversion to an amine or a thiol, would introduce a nucleophile that could potentially displace the iodo group at C6 via an intramolecular nucleophilic aromatic substitution (SNAr) reaction, although such reactions are generally challenging on unactivated aryl iodides.

A more viable approach involves a transition-metal-catalyzed intramolecular cyclization. For example, if the methyl ester is converted to an amide derivative bearing an appropriate functional group, an intramolecular Heck reaction or a Buchwald-Hartwig amination could be envisioned to form a new ring fused to the quinoline core.

Let's consider a hypothetical example where the ester is converted to an N-propargyl amide. An intramolecular Sonogashira coupling followed by a cyclization cascade could lead to the formation of a new fused ring system.

Reaction TypePotential Reactants/ModificationsResulting Polycyclic System
Intramolecular Heck ReactionIntroduction of a vinyl group at C2 (via ester modification)Fused ring system containing a new six-membered ring
Intramolecular Buchwald-Hartwig AminationConversion of the ester to an amide with a pendant amineFused nitrogen-containing heterocyclic system
Intramolecular Sonogashira Coupling/CyclizationConversion of the ester to an N-propargyl amideFused ring system containing a new five or six-membered ring

Broad Biological Relevance of Quinoline Carboxylates

Quinoline carboxylates and their related derivatives are recognized for their extensive biological activities, which has established them as privileged structures in drug discovery. benthamdirect.comontosight.ai These compounds have been thoroughly explored for applications ranging from infectious diseases to cancer. researchgate.netresearchgate.net

The quinoline nucleus is integral to numerous anti-infective agents. The presence of a carboxylic acid moiety is often a key feature for the antibacterial activity of these compounds. researchgate.net

Antibacterial Activity: Quinoline carboxylic acid derivatives have long been developed as potent antibacterial agents. researchgate.net Their mechanism is often associated with the inhibition of bacterial DNA topoisomerases. Research into iodo-quinoline derivatives, for instance, has demonstrated antibacterial effects against pathogens like Staphylococcus epidermidis.

Antifungal Activity: Various quinoline derivatives have shown promise as antifungal agents. science.gov Studies have reported activity against opportunistic fungi such as Candida species and Aspergillus species. Certain quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans.

Antimalarial Activity: Historically, quinoline-containing compounds like quinine have been pivotal in the treatment of malaria. Modern research continues to explore new quinoline carboxamides and other derivatives that show multistage antimalarial activity, aiming to overcome the challenge of drug resistance in Plasmodium parasites.

Antiviral Activity: The antiviral potential of quinoline derivatives is an active area of research. researchgate.net Some quinoline carboxylic acid analogues have been found to inhibit viral replication by targeting host-cell enzymes, such as the human dihydroorotate (B8406146) dehydrogenase (DHODH). Other derivatives have been investigated as inhibitors of viral proteases, including the papain-like protease (PLpro) of SARS-CoV-2.

Table 1: Examples of Anti-infective Activity in Quinoline Carboxylate Derivatives

Compound Class Activity Type Target Organism/Virus Example Finding
Iodo-quinoline Derivatives Antibacterial Staphylococcus epidermidis Exhibited antibacterial effects in vitro.
Quinoline-based hybrids Antifungal Cryptococcus neoformans Showed remarkable antifungal activity with MIC values of 15.6 µg/mL.
Quinoline Carboxamides Antimalarial Plasmodium falciparum Demonstrated activity against multiple life-cycle stages of the parasite.
4-Quinoline Carboxylic Acids Antiviral Vesicular Stomatitis Virus (VSV) Inhibited viral replication via inhibition of the human DHODH enzyme.

Quinoline derivatives are extensively studied as potential antitumor agents. researchgate.netnih.gov Their anticancer effects are exerted through diverse mechanisms of action, including the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis and cell migration. researchgate.netresearchgate.net

Numerous studies have demonstrated the cytotoxic activity of quinoline carboxylates against a variety of cancer cell lines. nih.gov For example, certain 6-Chloro-2-aryl-quinoline-4-carboxylic acid derivatives have shown a significant reduction in the cellular growth of breast cancer (MCF-7), cervical cancer (HeLa), and bone marrow lymphoblast (K-562) cell lines. nih.gov The anticancer activities of some quinoline-3-carboxylate derivatives have been found to be mediated through the upregulation of intrinsic apoptosis pathways. These compounds have shown potent activity against MCF-7 and K562 cell lines. nih.gov The versatility of the quinoline scaffold allows for structural modifications to enhance potency and selectivity against cancer cells over non-cancerous cells. nih.govnih.gov

Table 2: Selected Anticancer Activities of Quinoline Carboxylate Derivatives

Compound Derivative Cancer Cell Line Activity Metric (IC₅₀)
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f) MCF-7 (Breast) Not Specified
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l) K562 (Leukemia) Not Specified
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast) Displayed 82.9% reduction in cellular growth

Beyond their established anti-infective and anticancer roles, quinoline derivatives are being recognized for other valuable pharmacological properties. benthamdirect.comontosight.ai

Anti-inflammatory Activity: Quinoline-based molecules are being developed as anti-inflammatory agents that target several key pharmacological targets, including cyclooxygenase (COX). science.govresearchgate.net Studies on various quinoline carboxylic acids have demonstrated significant anti-inflammatory capabilities in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. nih.gov The anti-inflammatory effect may be linked to the inhibition of nitric oxide generation and the modulation of pathways like nuclear factor-kappa B (NF-ĸB). nih.gov

Antioxidant Activity: Certain quinoline-related carboxylic acid derivatives have been evaluated for their antioxidant potential. nih.gov While some studies have found that specific quinoline carboxylic acids lack potent radical scavenging capacities compared to standards like ascorbic acid, the broader class of quinoline compounds is known to possess antioxidant activities. benthamdirect.comnih.gov

Elucidation of Specific Biological Targets and Underlying Mechanisms of Action

Understanding the specific molecular targets and the mechanisms by which quinoline derivatives exert their biological effects is crucial for the development of new and more effective therapeutic agents.

Enzyme inhibition is a primary mechanism through which quinoline derivatives manifest their therapeutic effects. The specific enzyme targeted often depends on the substitution pattern on the quinoline core.

In the context of anticancer activity, quinoline derivatives have been shown to inhibit a range of enzymes critical for cancer cell survival and proliferation. These include:

Tyrosine Kinases: These enzymes are key components of signaling pathways that regulate cell growth and differentiation, and their inhibition is a major strategy in cancer therapy.

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition by quinoline compounds can lead to DNA damage and apoptosis in cancer cells.

Dihydroorotate Dehydrogenase (DHODH): As mentioned previously, inhibition of this enzyme, which is crucial for pyrimidine (B1678525) biosynthesis, is a mechanism for both antiviral and anticancer effects.

While specific inhibition of Quinone Reductase 2 (QR2) by this compound has not been detailed in the reviewed literature, the broad capacity of quinoline structures to act as enzyme inhibitors remains a significant area of investigation.

Quinoline derivatives can modulate various cellular receptors and signaling pathways, contributing to their diverse pharmacological profiles.

NF-κB Signaling: The nuclear factor-kappa B (NF-ĸB) pathway is a critical regulator of the inflammatory response. Some quinoline compounds have been shown to exert anti-inflammatory effects by reducing NF-ĸB DNA binding activity. science.govnih.gov

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key factor in signal transduction for cytokines like IL-6 and growth factors. google.com Aberrant STAT3 activation is common in many cancers. Certain heterocyclic derivatives based on the quinoline scaffold have been specifically designed as inhibitors of STAT3 activation, highlighting a targeted approach to cancer therapy. google.com

Muscarinic M1 Receptor: In the field of neuroscience, quinoline amides have been developed as positive allosteric modulators of the muscarinic M1 receptor, which is a target for treating cognitive deficits in conditions like Alzheimer's disease. google.com

Anti-Adhesion and Biofilm Formation Inhibition in Microorganisms

Derivatives of 6-iodo-quinoline have demonstrated notable potential in combating microbial adhesion, a critical initial step in the formation of biofilms. nih.gov Biofilms are complex communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. nih.gov The ability to prevent the initial attachment of bacteria to surfaces is a key strategy in mitigating biofilm-related infections. mdpi.commdpi.com

Recent research has focused on the synthesis and evaluation of 6-iodo-substituted carboxy-quinolines for their effects on microbial adhesion. nih.gov In a study investigating a library of these compounds, significant activity was observed against Staphylococcus epidermidis, a bacterium commonly associated with medical device-related infections. nih.govmdpi.com The majority of the tested 6-iodo-quinoline derivatives were found to effectively prevent the adherence of S. epidermidis cells. nih.gov

The minimum inhibitory concentrations for microbial adhesion (MICMA) were determined to quantify this effect. nih.gov Several derivatives exhibited superior anti-adhesion properties compared to the parent structures, indicating that specific substitutions on the quinoline ring can enhance this activity. nih.gov This line of investigation suggests that carboxy-quinoline derivatives containing an iodine atom, such as this compound, represent a promising scaffold for developing novel agents that target the initial stages of biofilm development. nih.gov

Table 1: Anti-adhesion Activity of Selected 6-Iodo-quinoline-4-carboxylic Acid Derivatives against *S. epidermidis***
Compound IDSubstituent at C2MICMA (µg/mL)
4a -H (Basic Structure)128
4b -C₆H₄F64
4c -C₆H₄Cl32
4d -C₆H₄Br16
4e -C₆H₄I32
4t -C₆H₃(OCH₃)₂32
7 -C₄H₃O (2-furyl)64

Data sourced from a study on iodo-quinoline derivatives, showing the minimum concentration required to inhibit microbial adhesion. nih.gov Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Studies for Substituted Quinoline Carboxylates

The biological activity of quinoline derivatives is profoundly influenced by the chemical nature and position of various substituents on the core ring structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their therapeutic efficacy.

Influence of Position and Nature of Substituents on Bioactivity

SAR studies have identified several critical regions on the quinoline ring where modifications significantly impact bioactivity. nih.govaminer.cn The potential activity of these compounds is often directly associated with the substituent effect on the ring. rsc.org

Position 2 (C2): Substitutions at the C2 position can be critical. For instance, in a series of quinoline-4-carboxylic acid analogs studied as inhibitors of dihydroorotate dehydrogenase, the C2 position required bulky, hydrophobic substituents for optimal activity. nih.govaminer.cn In other contexts, like antimalarial quinoline-imidazole hybrids, an electron-donating methoxy group at C2 enhanced activity, while an electron-withdrawing chlorine atom led to a loss of activity. rsc.org

Position 3 (C3): This position can also be essential. For a series of quinoline derivatives acting as α2C-adrenoceptor antagonists, a substituent at the C3 position was found to be an absolute requirement for activity. acs.org

Position 4 (C4): The functionality at C4 is often pivotal. For certain anticancer agents, there is a strict requirement for a carboxylic acid group (or its salt) at this position. nih.govaminer.cn

The Benzo Portion (C5-C8): The benzene part of the quinoline ring is another key area for modification. Appropriate substitutions in this region are necessary for the biological activity of many quinoline-based agents. nih.govaminer.cn For example, a chlorine substituent at C7 was found to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org

The type of substituent—whether it is electron-donating or electron-withdrawing, bulky or small, hydrophobic or hydrophilic—plays a determining role in the compound's pharmacological profile. rsc.orgnih.gov

Comparative Analysis of the Iodide and Ester Moieties' Contribution to Efficacy

Iodide Moiety: The introduction of a halogen, particularly iodine, into the quinoline structure is a known strategy to enhance antimicrobial properties. nih.gov Studies have shown that the insertion of iodine into organic molecules can increase antimicrobial activity against bacteria like S. aureus. nih.gov In a comparative study of 6-iodo-quinoline-4-carboxylic acids, derivatives with halogenated phenyl groups at the C2 position showed potent anti-adhesion activity. The compound with a bromo-phenyl substituent was the most active, closely followed by those with chloro-phenyl and iodo-phenyl groups, all of which were significantly more potent than the unsubstituted parent compound. nih.gov This highlights the positive contribution of large, hydrophobic halogens like iodine to bioactivity.

Ester Moiety: The ester group, particularly at the C2 position, plays a crucial role in modifying the pharmacokinetic properties of quinoline derivatives. While the presence of a carboxylic acid moiety at the C2 position can be optimal for intrinsic potency, converting this acid to an ester is a common strategy to improve oral absorption. nih.gov The ester form can act as a prodrug, which is more lipophilic and can pass through cell membranes more easily, before being hydrolyzed to the active carboxylic acid form within the body. For instance, in a series of antiallergy agents, ethyl esters with methoxy or ethoxy groups at the C7 and C8 positions displayed the best oral activity. nih.gov

Therefore, the iodide moiety often contributes directly to the pharmacodynamic activity (e.g., antimicrobial effect), while the ester moiety is frequently used to improve the pharmacokinetics (e.g., absorption) of the drug candidate.

Conformational Dynamics and Tautomeric Effects on Biological Interactions

The three-dimensional shape (conformation) of a molecule and its ability to exist in different, interconvertible structural forms (tautomers) are fundamental to its interaction with biological targets.

Conformational Dynamics: The specific conformation of a quinoline derivative dictates how it fits into the binding site of a protein or enzyme. The binding of a quinoline-based dye to the protein lysozyme, for example, has been shown to induce significant conformational changes in the protein, leading to aggregation. nih.gov Molecular docking and simulation studies can help elucidate these interactions, revealing that the stability of a ligand-receptor complex is governed by a network of interactions, including hydrogen bonds and electrostatic forces, which are highly dependent on the molecule's conformation. nih.gov The flexibility or rigidity of the quinoline structure, influenced by its substituents, can affect its ability to adopt the optimal conformation for binding.

Tautomeric Effects: Prototropic tautomerism, the migration of a proton between two atoms within a molecule, can be particularly relevant for quinoline derivatives, especially those containing hydroxyl or amino groups. mdpi.com This phenomenon results in an equilibrium between two or more tautomeric forms in solution. mdpi.com Since different tautomers have different shapes and hydrogen-bonding capabilities, the position of this equilibrium can significantly affect biological activity. For example, the tautomeric state can influence the ability of a molecule to form key hydrogen bonds within a receptor's active site. mdpi.com The equilibrium can be controlled by factors such as the electronic nature of substituents and the polarity of the solvent environment, which in turn can modulate the molecule's biological function. mdpi.combeilstein-journals.org

Computational and Theoretical Studies on Methyl 6 Iodoquinoline 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and properties of molecules from first principles. For a molecule like Methyl 6-iodoquinoline-2-carboxylate, DFT calculations would be invaluable for understanding its fundamental chemical nature.

Geometric Optimization and Conformational Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the lowest energy conformation of this compound.

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. For this molecule, key considerations would be the orientation of the methyl ester group relative to the quinoline (B57606) ring and any potential steric hindrance introduced by the iodine atom at the 6-position. The results of such an analysis are typically presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only and is not based on actual experimental or calculated data.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C(O)O1.50
C(O)-O1.21
O-CH31.35
C6-I2.10
C2-C3-C4-N120.5
C(O)-O-CH3-H180.0

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO), Charge Distribution, and Electrostatic Potential Maps (MEP)

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, one would expect the HOMO to be distributed over the electron-rich quinoline ring, while the LUMO might be localized more towards the electron-withdrawing carboxylate group.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule. The iodine atom, being highly electronegative, would carry a partial negative charge, influencing the charge distribution across the aromatic system.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would likely show negative potential around the nitrogen and oxygen atoms and the iodine atom.

Vibrational Spectroscopy Prediction (IR, Raman) for Structural Characterization

Computational methods can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can create a theoretical spectrum. This predicted spectrum can then be compared with experimental data to confirm the structure of a synthesized compound. Key vibrational modes for this molecule would include the C=O stretch of the ester, C-I stretch, and various C-H and C=C stretching and bending modes of the quinoline ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time.

Conformational Ensemble Sampling and Solvent Interaction Studies

MD simulations would allow for the exploration of the different conformations of this compound in a simulated environment, such as in a solvent like water or DMSO. This provides insight into the molecule's flexibility and the predominant shapes it adopts in solution. Furthermore, these simulations can reveal how solvent molecules arrange themselves around the solute, which is critical for understanding solubility and reactivity in different media.

In Silico Approaches for Ligand-Target Interactions and Lead Optimization

Given the prevalence of quinoline scaffolds in drug discovery, in silico techniques are essential for evaluating the potential of this compound as a therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method could be used to screen this compound against a library of known biological targets (e.g., protein kinases, DNA gyrase) to identify potential interactions. The results, often expressed as a binding affinity or docking score, can help prioritize the molecule for further experimental testing. For example, docking studies on similar quinoline derivatives have explored their potential as anticancer agents by investigating their interactions with specific protein kinases.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between a ligand and its target protein at the molecular level, providing valuable information on binding energy, affinity, and the specific amino acid residues involved in the interaction.

While direct docking studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally similar iodo-substituted and quinoline-based compounds demonstrate the utility of this approach. For instance, molecular docking simulations have been performed on various quinoline derivatives to predict their binding modes and affinities for a range of biological targets.

In one study, newly synthesized iodoquinazoline derivatives were subjected to molecular docking analysis against several potential anticancer and antibacterial targets, including carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and dihydrofolate reductase (DHFR) from E. coli and S. aureus nih.gov. The results of these docking studies were well-aligned with experimental findings, indicating that the computational models could accurately predict the compounds' biological activities nih.gov.

Similarly, docking studies on quinoline derivatives targeting the HIV reverse transcriptase binding site (PDB: 4I2P) have shown that these compounds can establish significant binding interactions within the active domain of the receptor nih.gov. One particular derivative, a chloro- and bromo-substituted quinoline, exhibited a high docking score of -10.67, suggesting a strong binding affinity for the reverse transcriptase protein nih.gov.

In another example, derivatives of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate were evaluated as potential inhibitors of Hepatitis B Virus (HBV) replication through molecular docking simulations mdpi.comnih.gov. These computational studies, supported by experimental in vitro assays, confirmed that the compounds demonstrated high inhibition of HBV replication mdpi.comnih.gov. The insights gained from such studies are crucial for the rational design of more potent inhibitors based on the quinoline scaffold.

These examples underscore the power of molecular docking to predict and rationalize the biological activity of quinoline derivatives. Such computational approaches could be readily applied to this compound to explore its potential interactions with various therapeutic targets.

Table 1: Representative Molecular Docking Studies of Quinolone Derivatives

Compound Class Target Protein (PDB ID) Key Findings Reference
Iodoquinazoline Derivatives Carbonic Anhydrase XII (7PUW) Docking results aligned with experimental anticancer activity. nih.gov
Chloro- and Bromo-substituted Quinolines HIV Reverse Transcriptase (4I2P) Compound 4 showed the highest affinity with a docking score of -10.67. nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides PI3Kα Derivatives occupy the binding site and engage with key binding residues. mdpi.com
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate Derivatives Hepatitis B Virus (HBV) Core Protein Compounds identified as potent inhibitors of HBV replication. mdpi.comnih.gov

QSAR and Cheminformatics for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. By identifying key molecular descriptors—physicochemical, topological, or electronic properties—that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs nih.govpensoft.net.

The quinoline scaffold has been the subject of numerous QSAR studies to model its activity against various biological targets. For example, a QSAR model was developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against the P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance nih.gov. This study utilized a range of 2D and 3D molecular descriptors and employed machine learning regression methods to build a reliable predictive model nih.gov.

The primary goal of such QSAR studies is to create mathematical models that can describe and predict the inhibitory activity of new quinoline derivatives nih.gov. These models are validated through various statistical methods, including internal validation (leave-one-out cross-validation) and external validation using a test set of compounds, to ensure their robustness and predictive power nih.gov.

The descriptors used in these models can range from simple properties like molecular weight and logP to more complex quantum chemical parameters. The resulting QSAR equations provide a quantitative understanding of how different structural features contribute to the observed biological effect. For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, while steric bulk in another area is detrimental.

Table 2: Example of a QSAR Model for Anticancer Activity

Model Type Statistical Metric Value Significance
Multiple Linear Regression (MLR) R² (Correlation Coefficient) 0.90 Indicates a strong correlation between the descriptors and the observed activity.
Q² (Cross-validated R²) 0.85 Demonstrates the model's predictive ability on internal data.
R²_pred (External Validation) 0.88 Shows the model's ability to predict the activity of new, external compounds.

Note: This table represents typical values from QSAR studies on heterocyclic compounds and serves as an illustrative example.

Cheminformatics tools are essential throughout the QSAR workflow, from drawing and optimizing molecular structures to calculating descriptors and building statistical models nih.gov. For a compound like this compound, QSAR studies could be designed by synthesizing a series of analogues with varied substituents at different positions and correlating their structural properties with a measured biological activity.

Virtual Screening Methodologies for Novel Bioactive Analogues

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme biosolveit.denih.gov. VS can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the structure of known active compounds.

The quinoline pharmacophore is recognized for its broad biological importance, with derivatives showing applications as anticancer, antimicrobial, and antiviral agents nih.gov. This makes the quinoline scaffold an excellent starting point for virtual screening campaigns to discover novel bioactive analogues.

In a structure-based approach, a library containing thousands or even millions of compounds can be docked into the active site of a target protein nih.gov. The compounds are then ranked based on their predicted binding affinity or docking score, and the top-ranking candidates are selected for experimental testing biosolveit.de. This method was employed in a study to screen a library of quinoline-based drugs against targets of the SARS-CoV-2 virus, successfully identifying compounds with high predicted binding scores nih.gov.

Ligand-based methods, such as pharmacophore modeling, are used when the 3D structure of the target is unknown. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. This model is then used as a 3D query to search compound databases for molecules that match these features mdpi.com. This approach has been successfully used to identify dual inhibitors for multiple targets in breast cancer therapy mdpi.com.

For this compound, both strategies could be employed. A structure-based screen could be performed if a relevant target protein structure is available. Alternatively, if other compounds with a similar mechanism of action are known, a ligand-based pharmacophore model could be constructed to discover novel analogues with potentially improved properties. The ultimate goal of virtual screening is to enrich the pool of candidates for experimental validation, thereby accelerating the drug discovery process and reducing costs biosolveit.de.

Table 3: Common Virtual Screening Methodologies

Methodology Basis Description Application Example
Structure-Based Virtual Screening (SBVS) 3D structure of the target protein. Large compound libraries are computationally docked into the target's binding site. Compounds are scored and ranked based on predicted binding affinity. Screening of a quinoline library against SARS-CoV-2 MPro and PLPro proteins nih.gov.
Ligand-Based Virtual Screening (LBVS) Structure of known active ligands. A model (e.g., pharmacophore or 2D similarity) is built from known actives and used to search for new compounds with similar features. Pharmacophore-based screening to identify dual inhibitors of CDK4/6 and aromatase mdpi.com.

Future Research Directions and Potential Applications

Advancements in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of Methyl 6-iodoquinoline-2-carboxylate and related compounds will likely focus on developing more efficient, selective, and environmentally benign methodologies. Traditional methods like the Doebner-von Miller, Skraup, and Friedländer syntheses, while foundational, often require harsh conditions and can lead to mixtures of products. rsc.org

Modern advancements aim to overcome these limitations. One promising approach is the adoption of one-pot, three-component reactions . For instance, a method has been developed for synthesizing 6-iodo-substituted carboxy-quinolines using iodo-aniline, pyruvic acid, and various aldehydes with trifluoroacetic acid as a catalyst. nih.gov This strategy offers benefits such as rapid reaction times, high yields, and simplified purification. nih.gov

Another area of advancement is the use of microwave-assisted synthesis . This technique has been shown to accelerate reactions, such as the Pfitzinger reaction used to prepare quinoline-4-carboxylic acids, leading to shorter reaction times and potentially higher yields. acs.org

Furthermore, unexpected synthetic pathways can open doors to novel derivatives. For example, a direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was discovered through a TMSCl-promoted Friedländer reaction, highlighting the potential for discovering new building blocks for complex quinoline (B57606) compounds. researchgate.netresearchgate.net Future research will likely continue to explore novel catalytic systems and reaction conditions to improve the synthesis of specifically substituted quinolines like this compound.

Synthetic AdvancementKey FeaturesPotential Advantages
One-Pot, Multi-Component Reactions Combines multiple reaction steps into a single operation. nih.govIncreased efficiency, reduced waste, simplified procedures. nih.gov
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions. acs.orgAccelerated reaction rates, improved yields, better control. acs.org
Novel Catalytic Systems Exploration of new catalysts to promote selectivity. nih.govHigher regioselectivity and stereoselectivity, milder reaction conditions.

Discovery of Novel Biological Targets and Mechanistic Pathways

While the specific biological targets of this compound are not extensively defined, the broader class of quinoline carboxylates has demonstrated a wide range of pharmacological activities, suggesting fertile ground for future investigation. researchgate.net Research is moving towards identifying novel protein targets and elucidating the molecular mechanisms through which these compounds exert their effects.

Quinoline derivatives are known to possess anticancer, antimalarial, antiviral, and antibacterial properties. rsc.orgresearchgate.net For example, certain quinoline-3-carboxylate derivatives have been found to induce antiproliferative activity against cancer cell lines by up-regulating intrinsic apoptosis pathways. nih.gov A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial protein deacetylase implicated in cancer. frontiersin.org

Moreover, a quinoline-4-carboxamide derivative was discovered to have a novel mechanism of action against Plasmodium falciparum, the parasite responsible for malaria. acs.org Structure-activity relationship (SAR) studies on 4-quinoline carboxylic acid analogues have also led to the discovery of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, with significant antiviral activity. elsevierpure.com

Future research on this compound would logically involve screening against a panel of kinases, proteases, and other enzymes implicated in diseases like cancer and infectious diseases. The iodine atom at the 6-position offers a site for potential halogen bonding with biological targets, which could be a key aspect of its mechanism of action and a focus for mechanistic studies.

Compound ClassBiological ActivityPotential Mechanism of Action
Quinoline-3-carboxylatesAntiproliferative nih.govUp-regulation of apoptosis pathways. nih.gov
Quinoline-4-carboxamidesAntimalarial acs.orgNovel, undisclosed mechanism against P. falciparum. acs.org
4-Quinoline carboxylic acidsAntiviral elsevierpure.comInhibition of human dihydroorotate dehydrogenase (DHODH). elsevierpure.com
2-substituted quinoline-4-carboxylic acidsSIRT3 Inhibition frontiersin.orgDirect inhibition of the SIRT3 enzyme. frontiersin.org

Development of Advanced Computational Models for Precise Prediction

Computational chemistry is becoming an indispensable tool in drug discovery and materials science. For quinoline derivatives, advanced computational models are being developed to predict their biological activity, pharmacokinetic properties, and material characteristics with greater accuracy.

Quantitative Structure-Activity Relationship (QSAR) models are prominent in this field. Both 2D and 3D-QSAR models have been developed for large databases of quinoline derivatives to predict their antimalarial activity against Plasmodium falciparum. mdpi.com These models help in identifying key structural features that influence biological activity. mdpi.com Similarly, QSAR modeling has been applied to quinazoline (B50416) derivatives to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Molecular docking is another powerful technique used to elucidate the binding modes of quinoline derivatives with their biological targets. nih.gov This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. nih.gov For instance, docking studies have been used to understand how quinoline derivatives interact with serine/threonine protein kinases. nih.gov

Density Functional Theory (DFT) simulations are employed to investigate the electronic structure, stability, and reactivity of quinoline derivatives. arabjchem.organkara.edu.tr These calculations can predict properties like HOMO-LUMO energy gaps, which are crucial for optoelectronic applications, and help in understanding the molecule's reactivity through descriptors like Fukui functions. arabjchem.organkara.edu.tr The development of more refined computational models will enable the in silico design of novel this compound analogues with enhanced potency and selectivity for specific targets. nih.gov

Integration of Chemical Biology with High-Throughput Screening Technologies

The synergy between chemical biology and high-throughput screening (HTS) technologies is accelerating the discovery of new bioactive compounds. Phenotypic screening of large compound libraries, including those containing quinoline derivatives, has proven effective in identifying hits with desired biological effects.

For example, a phenotypic screen of a protein kinase library led to the identification of a quinoline-4-carboxamide series with potent antimalarial activity. acs.org HTS has also been instrumental in identifying quinoline carboxylic acid analogues that inhibit viral replication by targeting host factors. elsevierpure.com

Future efforts will likely involve screening this compound and its derivatives using increasingly sophisticated HTS platforms. These may include high-content imaging, where cellular changes are monitored in real-time, and assays based on specific biological pathways.

Furthermore, innovations in screening technology, such as the use of microdroplet reactions combined with mass spectrometry, offer a way to perform HTS not just for biological activity but also for optimizing synthetic reaction conditions. nih.govresearchgate.net This could significantly speed up the process of synthesizing and evaluating new libraries of quinoline derivatives. nih.govresearchgate.net

Exploration of Non-Medicinal Applications

The unique photophysical properties of the quinoline ring system open up possibilities for applications beyond medicine, particularly in materials science and optoelectronics. Quinoline derivatives are being investigated for their potential as organic semiconductors, fluorescent probes, and components of optoelectronic devices. nih.govankara.edu.tr

Computational studies, such as DFT, have been used to analyze the electronic structure of novel quinoline derivatives, identifying promising HOMO-LUMO energy gaps that are desirable for optoelectronic applications. ankara.edu.tr The introduction of different functional groups onto the quinoline scaffold can tune these properties. The iodine atom and the carboxylate group in this compound could influence its electronic properties, making it a candidate for such applications.

The ability of some quinoline-based compounds to act as fluorescent probes for detecting metal ions and anions is another area of interest. arabjchem.org The specific substitution pattern of this compound could be exploited to design novel sensors. Future research in this area will involve synthesizing and characterizing the photophysical properties of this compound and its derivatives to assess their suitability for use in advanced materials and electronic devices.

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